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Abstract
Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside

isolated from the seeds of Cassia tora (also known as Senna tora) and fungi of the genus

Cortinarius. This document provides a comprehensive overview of its known physical and

chemical properties, drawing from available literature and chemical databases. While direct

experimental data on the biological activities of the gentiobioside derivative is limited, this guide

also discusses the activities of its aglycone, torachrysone, and the closely related

torachrysone-8-O-β-D-glucoside, to provide context and suggest potential areas for future

investigation. This guide includes tabulated physicochemical data, a generalized isolation

protocol, and visual diagrams to illustrate logical relationships and potential experimental

workflows.

Chemical and Physical Properties
Torosachrysone 8-O-beta-gentiobioside is a yellow crystalline powder. Its core structure is a

torachrysone aglycone, which is a derivative of 1,8-dihydroxynaphthalene, linked to a
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gentiobiose (a disaccharide of two glucose units) moiety at the 8-position via an O-glycosidic

bond.

Physicochemical Data
The following tables summarize the key physical and chemical properties of Torosachrysone
8-O-beta-gentiobioside. There have been some discrepancies in the literature and

commercial supplier data regarding its molecular formula and weight. The data presented here

is based on the most consistent information from scientific databases.

Table 1: General and Physical Properties

Property Value Source

Molecular Formula C₂₆H₃₄O₁₄ PubChem[1][2]

Molecular Weight 570.5 g/mol PubChem[1][2]

Appearance Solid PubChem[1]

Melting Point 221 °C PubChem[1]

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol
ChemFaces[3]

Table 2: Computed Chemical Properties
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Property Value Source

XLogP3-AA -0.9 PubChem[1][2]

Hydrogen Bond Donor Count 8 PubChem[1][2]

Hydrogen Bond Acceptor

Count
14 PubChem[1][2]

Rotatable Bond Count 8 PubChem[1][2]

Exact Mass 570.19485575 Da PubChem[1][2]

Topological Polar Surface Area 225 Å² PubChem[1][2]

Heavy Atom Count 40 PubChem[1][2]

Complexity 846 PubChem[1][2]

Note: The properties in Table 2 are computationally generated and may differ slightly from

experimentally determined values.

Sourcing and Isolation
Natural Sources
Torosachrysone 8-O-beta-gentiobioside has been identified in the following natural sources:

Seeds of Cassia torosa (Senna tora): This is the most cited source for the compound.[4]

Fungi of the genus Cortinarius: The diastereoisomeric gentiobiosides of both (R)- and (S)-

torosachrysone have been isolated from Australian toadstools of this genus.

Experimental Protocol for Isolation
The following is a generalized protocol for the isolation of Torosachrysone 8-O-beta-
gentiobioside from the seeds of Cassia tora, based on common phytochemical extraction and

purification techniques. The original isolation was reported by Kitanaka and Takido in 1984.[4]

[5]

Step 1: Extraction
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Obtain dried and powdered seeds of Cassia tora.

Perform a solvent extraction using a 70% ethanol solution. This is a common method for

extracting phenolic glycosides.

The extraction is typically carried out at room temperature with agitation for several hours or

days, or under reflux for a shorter period.

Filter the extract to remove solid plant material.

Concentrate the filtrate under reduced pressure to yield a crude extract.

Step 2: Fractionation

The crude extract is often subjected to liquid-liquid partitioning to separate compounds

based on polarity. A typical scheme would involve partitioning between water and solvents of

increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Glycosides

like Torosachrysone 8-O-beta-gentiobioside are expected to partition into the more polar

fractions (e.g., ethyl acetate or n-butanol).

Step 3: Chromatographic Purification

The enriched fraction is then subjected to repeated column chromatography for purification.

Column materials: Silica gel is commonly used for initial purification, followed by reverse-

phase C18 silica gel for higher resolution separation of polar compounds.

Mobile phase: A gradient elution system is typically employed. For silica gel, a mixture of

chloroform and methanol, or ethyl acetate and methanol, with increasing polarity is common.

For reverse-phase chromatography, a gradient of methanol and water is typically used.

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those

containing the target compound.

Fractions containing pure Torosachrysone 8-O-beta-gentiobioside are combined and the

solvent is evaporated to yield the final product.
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Generalized workflow for the isolation of Torosachrysone 8-O-beta-gentiobioside.

Biological Activity and Potential Signaling Pathways
Direct research on the biological activities and signaling pathways of Torosachrysone 8-O-
beta-gentiobioside is not extensively documented in publicly available literature. However,

studies on its aglycone (torachrysone) and the structurally similar Torachrysone-8-O-β-D-

glucoside provide valuable insights into its potential therapeutic effects.

Anti-estrogenic Activity (of Aglycone)
The aglycone, torachrysone, has been shown to possess significant anti-estrogenic activity.[6]

Experimental Protocol: Anti-estrogenic Activity Assay

Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7) are used.

Culture: Cells are maintained in a phenol red-free medium supplemented with charcoal-

stripped fetal bovine serum to eliminate exogenous estrogens.

Treatment: Cells are treated with a known concentration of 17β-estradiol to induce

proliferation. Concurrently, cells are treated with varying concentrations of the test compound

(e.g., torachrysone).

Assay: Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a

viability assay such as the MTT assay.

Endpoint: A decrease in estradiol-induced cell proliferation indicates anti-estrogenic activity.

The IC₅₀ value (the concentration that inhibits 50% of the estrogen-induced proliferation) is

calculated.
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Proposed anti-estrogenic mechanism of the aglycone, torachrysone.

Anti-inflammatory Activity (of Glucoside Analogue)
Torachrysone-8-O-β-D-glucoside, a closely related compound, has demonstrated significant

anti-inflammatory effects.[7] Its mechanisms of action have been studied in detail and may

suggest similar potential for the gentiobioside.

Two key pathways have been identified for the glucoside:
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Inhibition of Focal Adhesion Kinase (FAK) Phosphorylation: This action restrains the

morphological transformation of macrophages into a pro-inflammatory M1 phenotype and

reduces their adhesion.[8]

Inhibition of Aldose Reductase (AR): This blocks the metabolism of lipid peroxidation

products like 4-hydroxynonenal (4-HNE), preventing the formation of protein adducts that

cause cellular damage and inflammation. This effect is also linked to the upregulation of

NRF2-downstream antioxidant factors.[7]

Inflammatory Stimuli (e.g., LPS)

Signaling Pathways
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Anti-inflammatory pathways of the analogue Torachrysone-8-O-β-D-glucoside.
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Cytotoxicity (of Glucoside Analogue)
Torachrysone-8-O-β-D-glucoside has been reported to exhibit cytotoxic effects against several

cancer cell lines, including SK-LU-1 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast

cancer), with IC₅₀ values of 74.73, 71.67, and 65.10 µM, respectively.[9] While this data is for

the glucoside, it suggests that the gentiobioside may also possess cytotoxic properties worthy

of investigation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a specific density

and allow them to adhere overnight.

Treatment: Replace the medium with fresh medium containing serial dilutions of

Torosachrysone 8-O-beta-gentiobioside. Include a vehicle control (e.g., DMSO) and a

positive control (e.g., doxorubicin).

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals by viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Conclusion and Future Directions
Torosachrysone 8-O-beta-gentiobioside is a natural product with a well-defined chemical

structure. While its physicochemical properties are partially characterized, a significant portion

of the available data is computational. The primary area requiring further research is the
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elucidation of its specific biological activities. The known anti-estrogenic properties of its

aglycone and the anti-inflammatory and cytotoxic effects of its glucoside analogue strongly

suggest that Torosachrysone 8-O-beta-gentiobioside is a promising candidate for further

investigation in oncology and inflammatory diseases.

Future research should focus on:

Comprehensive Biological Screening: Performing in-depth studies to confirm and quantify

the cytotoxic, anti-inflammatory, anti-estrogenic, and antioxidant activities of the

gentiobioside itself.

Mechanism of Action Studies: Investigating the specific molecular targets and signaling

pathways modulated by Torosachrysone 8-O-beta-gentiobioside to understand how it

exerts its biological effects.

Pharmacokinetic and In Vivo Studies: Evaluating the absorption, distribution, metabolism,

and excretion (ADME) properties of the compound, and testing its efficacy and safety in

animal models of relevant diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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